2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol
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Overview
Description
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol is an organic compound belonging to the class of alcohols It features a cyclohexane ring substituted with a 2-methylbutan-2-yl group and a propan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol typically involves the alkylation of cyclohexane derivatives followed by the introduction of the propan-1-ol group. One common method involves the reaction of cyclohexanone with 2-methylbutan-2-ylmagnesium bromide (Grignard reagent) to form the corresponding alcohol. This intermediate is then subjected to a reduction reaction to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-2-{[4-(2-methylbutan-2-yl)cyclohexyl]amino}propan-1-ol
- 2-[4-(2-methylbutan-2-yl)cyclohexyl]acetic acid
- 2-methyl-3-[4-(2-methylbutan-2-yl)cyclohexyl]propan-1-ol
Uniqueness
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexane ring with a branched alkyl group and a hydroxyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-5-14(3,4)13-8-6-12(7-9-13)11(2)10-15/h11-13,15H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODKLTCFDRHOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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